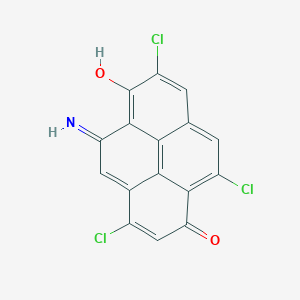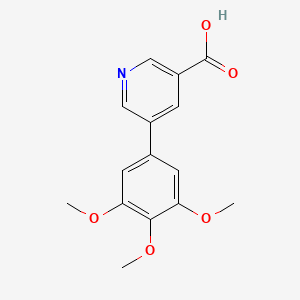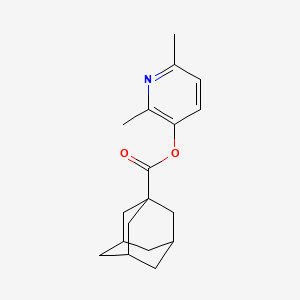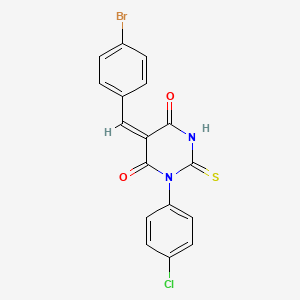
10-amino-2,5,8-trichloro-1,6-pyrenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-amino-2,5,8-trichloro-1,6-pyrenedione, also known as ATPD, is a synthetic compound that has been widely used in scientific research. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon that is commonly found in fossil fuels and cigarette smoke. ATPD has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many areas of research.
Mechanism of Action
The mechanism of action of 10-amino-2,5,8-trichloro-1,6-pyrenedione is not fully understood, but it is thought to involve the formation of reactive oxygen species and other free radicals. These molecules can cause damage to cellular components such as DNA, proteins, and lipids, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage and oxidative stress, the inhibition of cellular signaling pathways, and the modulation of gene expression. It has also been shown to have anti-inflammatory and anticancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 10-amino-2,5,8-trichloro-1,6-pyrenedione in lab experiments is its ability to induce DNA damage and oxidative stress, which can be useful for studying these processes in vitro. However, this compound can also be toxic to cells at high concentrations, which can limit its usefulness in certain types of experiments.
Future Directions
There are many potential future directions for research involving 10-amino-2,5,8-trichloro-1,6-pyrenedione. One area of interest is the development of new fluorescent probes based on this compound, which could be used for the detection of specific biomolecules in cells and tissues. Another area of interest is the use of this compound as a tool for studying the role of oxidative stress in disease processes, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
Synthesis Methods
The synthesis of 10-amino-2,5,8-trichloro-1,6-pyrenedione involves several steps, starting with the reaction of pyrene with nitric acid to form 1-nitropyrene. This compound is then reacted with chlorosulfonic acid to form 1-chloro-3-nitropyrene, which is further reacted with ammonia to form 10-amino-1,6-pyrenedione. Finally, this compound is chlorinated with chlorine gas to form this compound.
Scientific Research Applications
10-amino-2,5,8-trichloro-1,6-pyrenedione has been used in a variety of scientific research applications, including studies of DNA damage and repair, oxidative stress, and cellular signaling pathways. It has also been used as a fluorescent probe for the detection of reactive oxygen species and other biomolecules.
properties
IUPAC Name |
3,7,10-trichloro-6-hydroxy-5-iminopyren-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl3NO2/c17-7-4-11(21)14-8(18)1-5-2-9(19)16(22)15-10(20)3-6(7)13(14)12(5)15/h1-4,20,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFAHXZROFIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C3C2=C4C(=CC3=N)C(=CC(=O)C4=C1Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-[(dimethylamino)methyl]-N-methyl-2-furamide](/img/structure/B5001912.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5001914.png)
![butyl 3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5001918.png)
![2-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol](/img/structure/B5001932.png)
![methyl 4-[3-(4-hydroxy-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5001940.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B5001950.png)

![N-4-pyridinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5001978.png)
![4-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5001992.png)


![(3R*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5002021.png)